2-((6-Methylpyrimidin-4-yl)amino)acetamide

Description

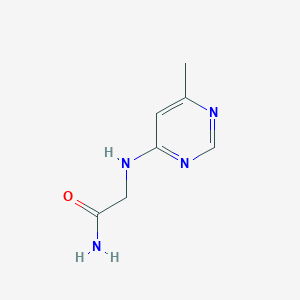

2-((6-Methylpyrimidin-4-yl)amino)acetamide is an acetamide derivative featuring a pyrimidine ring substituted with a methyl group at the 6-position and an amino linkage to the acetamide moiety. This structure confers unique physicochemical and biological properties, making it a candidate for medicinal chemistry and drug development. The compound’s synthesis typically involves nucleophilic substitution or condensation reactions, as observed in analogs (see Table 1) .

Properties

Molecular Formula |

C7H10N4O |

|---|---|

Molecular Weight |

166.18 g/mol |

IUPAC Name |

2-[(6-methylpyrimidin-4-yl)amino]acetamide |

InChI |

InChI=1S/C7H10N4O/c1-5-2-7(11-4-10-5)9-3-6(8)12/h2,4H,3H2,1H3,(H2,8,12)(H,9,10,11) |

InChI Key |

XGBISKAYZPAZBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=N1)NCC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methylpyrimidin-4-yl)amino)acetamide typically involves the reaction of 6-methylpyrimidine-4-amine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((6-Methylpyrimidin-4-yl)amino)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrimidine derivatives .

Scientific Research Applications

2-((6-Methylpyrimidin-4-yl)amino)acetamide has several scientific research applications:

Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Biology: The compound is studied for its biological activity, including antimicrobial and anticancer properties.

Industrial Chemistry: It serves as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-Methylpyrimidin-4-yl)amino)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Research Findings

- Synthetic Efficiency : The methyl-substituted pyrimidine core offers a balance between synthetic accessibility (e.g., NaOMe-mediated alkylation ) and drug-like properties.

- Biological Trade-offs : While bulkier substituents (e.g., biphenyl) enhance target affinity, they often compromise solubility and bioavailability .

- SAR Trends: Amino-acetamide linkages are critical for hydrogen bonding in enzyme inhibition, whereas thioether/ester groups prioritize lipophilicity for membrane penetration .

Biological Activity

2-((6-Methylpyrimidin-4-yl)amino)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methyl group and an amino-acetamide moiety, which contributes to its biological properties. The structural formula can be represented as follows:

Antimicrobial Activity

Research indicates that derivatives of acetamides, including this compound, exhibit significant antimicrobial properties. A study showcased that various acetamide derivatives were synthesized and tested against bacterial strains, demonstrating effective inhibition comparable to standard antibiotics like levofloxacin .

Table 1: Antimicrobial Activity of Acetamide Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | E. coli | 50 | Moderate |

| 2b | S. aureus | 25 | High |

| 2c | S. typhi | 30 | High |

Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in ovarian cancer models. In vitro studies demonstrated that certain derivatives could inhibit tumor growth by targeting specific proteins involved in cancer progression . The mechanism involves the degradation of proteins that facilitate cancer cell migration, thereby reducing metastasis.

Enzyme Inhibition

The acetamide moiety has been linked to various enzyme inhibition activities. For instance, studies have shown that compounds containing this moiety can inhibit urease and other enzymes critical in disease pathways . The structure–activity relationship (SAR) studies indicate that modifications to the acetamide structure can enhance inhibitory potency.

Table 2: Enzyme Inhibition Data for Acetamide Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| This compound | Urease | 22.61 | Competitive |

| Sulfonamide Derivative | COX | 15.00 | Non-competitive |

Case Studies

- Ovarian Cancer Study : A recent study focused on the use of PROTACs (proteolysis-targeting chimeras) derived from compounds similar to this compound. It was found that these compounds effectively reduced levels of transglutaminase 2 (TG2), a protein implicated in cancer metastasis, demonstrating their potential as therapeutic agents in oncology .

- Antibacterial Screening : In another study, a series of acetamide derivatives were screened for antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that several compounds exhibited significant activity, with some showing lower minimum inhibitory concentrations (MICs) than established antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.